molecular formula C12H21N5O3S2 B2601310 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034421-80-0

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2601310
CAS No.: 2034421-80-0
M. Wt: 347.45
InChI Key: LOFXMLVAAMWKBF-UHFFFAOYSA-N
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Description

N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034421-80-0) is a specialized organic compound of significant interest in pharmaceutical and agrochemical research . Its molecular structure incorporates a 4-methyl-1,2,3-thiadiazole-5-carboxamide unit linked to a dimethylsulfamoyl-piperidine scaffold, creating a versatile chemical entity with potential for diverse biological interactions . The 1,2,3-thiadiazole moiety is a recognized pharmacophore, and derivatives based on this core have demonstrated promising antimicrobial properties in recent studies, particularly against Gram-positive bacteria . Furthermore, the dimethylsulfamoyl group is associated with enhanced metabolic stability and bioavailability, making this compound a valuable chemical tool for probing biological mechanisms . Researchers are exploring this molecule as a key intermediate for synthesizing novel analogs in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . With a molecular formula of C12H21N5O3S2 and a molecular weight of 347.46 g/mol, this stable, solid compound is readily soluble in DMSO, facilitating in vitro bioassays . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O3S2/c1-9-11(21-15-14-9)12(18)13-8-10-4-6-17(7-5-10)22(19,20)16(2)3/h10H,4-8H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFXMLVAAMWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the sulfamoyl group. The thiadiazole ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the pharmacological and physicochemical properties of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, the following compounds are analyzed:

WNK463 (Piperidine-4-carboxamide Derivative)

Structure : WNK463 (C₂₁H₂₄F₃N₇O₂) contains a piperidine-4-carboxamide scaffold but diverges significantly with a tert-butyl group and a trifluoromethyl-substituted oxadiazole-pyridinyl moiety .
Key Differences :

  • Molecular Weight : 463.46 g/mol (vs. 347.45 g/mol for the target compound), indicating increased bulk due to fluorine and oxadiazole substituents.
  • Functional Groups : The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity compared to the dimethylsulfamoyl group in the target compound.
  • Pharmacological Implications : Fluorinated groups often improve blood-brain barrier penetration, suggesting WNK463 may target central nervous system (CNS) receptors, unlike the sulfamoyl-containing compound, which may exhibit peripheral activity .

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Structure : This compound (C₈H₇N₃O₂S) features an isoxazole ring linked to a thiazole via a carboxamide bridge, lacking the piperidine-sulfamoyl motif .
Key Differences :

  • Heterocyclic Core: Isoxazole (O/N-containing) vs. thiadiazole (S/N-containing) alters electronic properties.
  • Solubility : The absence of a piperidine-sulfamoyl group reduces solubility in polar solvents, limiting bioavailability compared to the target compound .

Cannabinoid Receptor Ligands (e.g., WIN 55212-2, HU-210)

For example:

  • WIN 55212-2 binds preferentially to CB2 receptors due to its aminoalkylindole structure, whereas HU-210 favors CB1 via bicyclic terpenoid interactions .

Comparative Data Table

Property Target Compound WNK463 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
Molecular Formula C₁₂H₂₁N₅O₃S₂ C₂₁H₂₄F₃N₇O₂ C₈H₇N₃O₂S
Molecular Weight (g/mol) 347.45 463.46 217.23
Key Functional Groups Dimethylsulfamoyl, thiadiazole Trifluoromethyl, oxadiazole Isoxazole, thiazole
Solubility (Predicted) Moderate (polar groups) Low (high lipophilicity) Low (non-polar core)
Pharmacological Target Enzyme/GPCR modulation Kinase inhibition (WNK) Antimicrobial/antifungal
Structural Uniqueness Sulfamoyl-piperidine linker Fluorinated heterocycle Dual heterocyclic (isoxazole-thiazole)

Research Findings and Implications

  • Target Compound : The dimethylsulfamoyl group may enhance solubility and enable sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase), while the thiadiazole ring could confer antimicrobial or anticancer activity .
  • WNK463 : The trifluoromethyl-oxadiazole motif likely improves metabolic stability, making it suitable for chronic therapies, though increased molecular weight may reduce oral bioavailability .
  • Cannabinoid Receptor Analogy: Substituent positioning in GPCR ligands (e.g., CB1/CB2 selectivity) underscores the importance of the piperidine-sulfamoyl group’s spatial arrangement in the target compound for receptor specificity .

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and pharmacological properties based on diverse scientific sources.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of a piperidine ring and a sulfamoyl group further enhances its pharmacological potential. Its molecular formula is represented as C12H22N6O3SC_{12}H_{22}N_6O_3S, with a molecular weight of 330.41 g/mol. The compound can be identified by its CAS Number 2034608-45-0.

The mechanism of action for this compound primarily involves interactions with specific biological targets. Thiadiazole derivatives are known to exhibit:

  • Antimicrobial activity : They can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.
  • Anticancer properties : Research indicates that derivatives of thiadiazoles can exhibit cytotoxic effects against several cancer cell lines, making them candidates for further investigation in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. For instance:

  • Studies have indicated that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds are often lower than those for standard antibiotics, indicating superior efficacy .

Anticancer Activity

Research highlights the potential anticancer properties of thiadiazole derivatives:

  • In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .

Case Studies and Research Findings

Several studies have documented the biological activity of thiadiazole derivatives similar to this compound:

Study ReferenceCompound TestedBiological ActivityFindings
2-Amino-1,3,4-thiadiazoleAntimicrobialExhibited significant antibacterial activity against E. coli and S. aureus with MIC values lower than standard drugs.
Various thiadiazole derivativesAnticancerInduced apoptosis in several cancer cell lines; showed cytotoxic effects comparable to existing chemotherapeutics.
Thiadiazole derivativesAntifungalDemonstrated potent antifungal activity against Candida albicans with lower MIC than fluconazole.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core followed by functionalization of the piperidine moiety. Key steps include:

  • Thiadiazole formation : Cyclization of thiourea derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Piperidine sulfamoylation : Reaction of the piperidine intermediate with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Coupling : Amide bond formation between the thiadiazole-carboxylic acid and the sulfamoylated piperidine-methylamine using coupling agents like EDC/HOBt in DMF .
  • Optimization : Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 20% improvement in final step yield) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR confirm the presence of the thiadiazole (δ ~150–160 ppm for C=S) and piperidine (δ ~2.5–3.5 ppm for N-CH₂) groups .
  • HPLC : Purity >98% is achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 347.452 (calculated for C₁₂H₂₁N₅O₃S₂) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC determination) .
  • Enzyme Inhibition : Fluorescence-based assays targeting cysteine proteases (e.g., papain-like enzymes) due to thiadiazole’s electrophilic sulfur .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (IC₅₀ > 50 µM preferred) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the thiadiazole with oxadiazole or triazole to assess impact on enzyme binding .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to enhance metabolic stability .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like COX-2 or HDACs .
  • Data Analysis : Compare IC₅₀ values across analogs using multivariate regression to quantify substituent effects .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Perform liver microsome assays to rule out rapid degradation as a cause of false negatives .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding in physiologically relevant environments .

Q. How can the mechanism of action be elucidated for this compound?

  • Methodological Answer :

  • Proteomic Profiling : SILAC-based quantitative proteomics to identify differentially expressed proteins post-treatment .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseScan) to identify off-target effects .
  • Crystallography : Co-crystallize the compound with purified target proteins (e.g., HDAC8) to resolve binding modes .

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